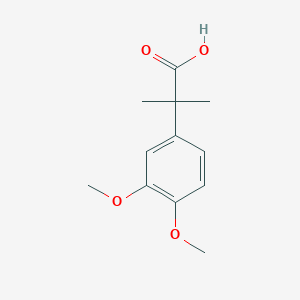

2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

Description

BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSMQKBNNJVGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482824 | |

| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59212-11-2 | |

| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Introduction

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a fascinating α,α-disubstituted amino acid, stands as a valuable building block in medicinal chemistry and drug development. Its structural rigidity, conferred by the quaternary α-carbon, and the presence of the biologically relevant 3,4-dimethoxyphenyl moiety, make it a compelling target for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for this molecule, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer a comparative analysis of various synthetic routes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to a key ketone intermediate and a source for the α-amino acid core.

Caption: Retrosynthetic pathways for the target amino acid.

This analysis highlights three plausible synthetic strategies, all converging on the pivotal precursor, 3,4-dimethoxyphenylacetone.

Part 1: Synthesis of the Key Precursor: 3,4-Dimethoxyphenylacetone

The synthesis of 3,4-dimethoxyphenylacetone is a critical first step. Several methods have been reported, starting from readily available materials.[1][2]

Synthetic Routes to 3,4-Dimethoxyphenylacetone

| Starting Material | Key Reagents | Advantages | Disadvantages |

| Isoeugenol methyl ether | Peracids (e.g., performic acid) | High yield | Use of hazardous peracids |

| Isoeugenol methyl ether | Electrolytic epoxidation, then isomerization with Li salts | Milder conditions, avoids peracids | Requires specialized electrochemical setup |

| Veratraldehyde | Darzens reaction | Well-established reaction | Can have moderate yields |

| 3,4-Dimethoxyphenylacetic acid | Acetic anhydride, ketene | Direct approach | Ketene is highly toxic and difficult to handle |

| Methyl eugenol | Pd/C, KBrO3 | One-pot procedure | Use of a bromate oxidant |

Recommended Protocol: Oxidation of Methyl Eugenol

This protocol, adapted from a general method for ketone synthesis, offers a straightforward one-pot procedure.[3]

Step-by-Step Methodology:

-

To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of THF and water (15 mL), add 10% Pd/C (0.05 mmol) and KBrO3 (3 mmol).

-

Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and filter through Whatman 40 filter paper.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, wash sequentially with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3,4-dimethoxyphenylacetone.

Part 2: Construction of the α-Amino Acid Core

With the key ketone precursor in hand, we can now explore the different strategies for constructing the final amino acid.

Method A: Alkylation of an Alanine Schiff Base Derivative

This method is highly versatile for the synthesis of α,α-disubstituted amino acids.[4] It involves the alkylation of a protected alanine derivative, where the pre-existing methyl group of alanine becomes the α-methyl group in the final product.

Rationale: The use of a Schiff base, particularly a benzophenone imine of an alanine ester, serves two crucial purposes. First, it protects the amino group. Second, the α-proton becomes sufficiently acidic to be removed by a base, generating a nucleophilic enolate that can be alkylated. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic-soluble substrate.[5]

Caption: Workflow for the alkylation of an alanine Schiff base.

Detailed Experimental Protocol:

-

Schiff Base Formation: Prepare the benzophenone imine of alanine tert-butyl ester by transimination of the alanine ester salt with benzophenone imine.[5]

-

Alkylation: To a solution of the alanine Schiff base and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., dichloromethane), add solid sodium hydroxide and 3,4-dimethoxybenzyl chloride. Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).[6]

-

Work-up and Deprotection: After the reaction is complete, quench with water and extract the product into an organic solvent. After purification of the protected amino acid, perform acid hydrolysis (e.g., with aqueous HCl) to remove the Schiff base and the ester protecting groups to yield the final product.

Method B: Bucherer-Bergs Hydantoin Synthesis

The Bucherer-Bergs reaction is a classic multi-component reaction that synthesizes hydantoins from carbonyl compounds, which can then be hydrolyzed to α-amino acids.[7][8] This method introduces both the amino and carboxyl functionalities in a single pot.

Reaction Mechanism: The reaction proceeds through the initial formation of a cyanohydrin from 3,4-dimethoxyphenylacetone, which then reacts with ammonia (from ammonium carbonate) to form an α-aminonitrile. Intramolecular cyclization with carbon dioxide (also from ammonium carbonate) leads to the hydantoin intermediate.[7]

Caption: The Bucherer-Bergs pathway to the target amino acid.

Detailed Experimental Protocol:

-

Hydantoin Synthesis: In a pressure vessel, combine 3,4-dimethoxyphenylacetone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water. Heat the mixture, and upon cooling, the hydantoin product should precipitate.[9]

-

Hydrolysis: Hydrolyze the resulting 5-(3,4-dimethoxybenzyl)-5-methylhydantoin using a strong base such as barium hydroxide at elevated temperatures.[9] Acidify the reaction mixture to precipitate the crude amino acid.

-

Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

Method C: Strecker Synthesis

The Strecker synthesis is another fundamental method for preparing α-amino acids from aldehydes or ketones.[10][11] It involves the formation of an α-aminonitrile followed by hydrolysis.

Reaction Mechanism: The reaction begins with the formation of an imine from 3,4-dimethoxyphenylacetone and ammonia. Subsequent nucleophilic attack by cyanide ion yields the α-aminonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[11]

Detailed Experimental Protocol:

-

α-Aminonitrile Formation: Treat 3,4-dimethoxyphenylacetone with a mixture of ammonia and potassium cyanide in an aqueous solution.[11]

-

Hydrolysis: Hydrolyze the resulting α-aminonitrile using a strong acid (e.g., HCl) or base to afford the desired amino acid.[10]

Comparative Analysis of Synthetic Methods

| Feature | Method A: Schiff Base Alkylation | Method B: Bucherer-Bergs | Method C: Strecker Synthesis |

| Versatility | High, easily adaptable for various side chains. | Good for α,α-disubstituted amino acids. | Good, but can be limited by ketone reactivity. |

| Reagent Toxicity | Avoids large quantities of free cyanide. | Uses cyanide salts and ammonium carbonate. | Uses cyanide salts and ammonia. |

| Scalability | Generally good, PTC conditions are scalable. | Can be performed on a large scale. | Scalable, but handling of ammonia and cyanide requires care. |

| Stereocontrol | Amenable to asymmetric catalysis.[12] | Racemic product, requires resolution. | Racemic product, requires resolution. |

| Reaction Conditions | Generally mild (room temperature). | Requires elevated temperatures and pressure. | Generally mild. |

Part 3: Asymmetric Synthesis Strategies

For applications in drug development, obtaining a single enantiomer of the target molecule is often crucial. The alkylation of a Schiff base (Method A) is the most amenable to asymmetric synthesis.

Chiral Phase-Transfer Catalysis

The use of chiral phase-transfer catalysts, typically derived from Cinchona alkaloids, is a powerful strategy for inducing enantioselectivity in the alkylation step.[13][14] The chiral catalyst forms a tight ion pair with the enolate, shielding one face of the nucleophile and directing the incoming electrophile to the other face, resulting in an enantiomeric excess of one stereoisomer.

Chiral Auxiliaries

An alternative approach involves the use of a chiral auxiliary attached to the alanine starting material.[15] For example, a chiral nickel(II) complex of a glycine or alanine Schiff base can be used.[4][15] The chiral ligand on the nickel complex directs the alkylation to one face of the enolate, leading to a diastereomeric excess of the product. The auxiliary can then be cleaved to yield the enantiomerically enriched amino acid.

Part 4: Purification and Characterization

The final product, being an amino acid, is zwitterionic and typically has low solubility in common organic solvents. Purification is often achieved by recrystallization from aqueous ethanol or by ion-exchange chromatography.

Expected Analytical Data:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the dimethoxyphenyl group, the methoxy groups, the benzylic methylene protons, and the α-methyl group.

-

¹³C NMR: Will show distinct signals for the quaternary α-carbon, the carboxyl carbon, and the carbons of the aromatic ring and the methyl groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C12H17NO4 should be observed.

-

Melting Point: A sharp melting point is indicative of high purity.[16]

Conclusion

The synthesis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid can be effectively achieved through several synthetic routes. The choice of method depends on the specific requirements of the researcher, including scalability, stereochemical purity, and available resources. The alkylation of an alanine Schiff base derivative under phase-transfer catalysis stands out as a highly versatile and adaptable method, particularly for asymmetric synthesis. The Bucherer-Bergs and Strecker syntheses offer more classical and direct approaches from the key ketone intermediate. This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize this valuable amino acid derivative for further research and development.

References

-

O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]

-

Belokon, Y. N. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. PubMed. [Link]

-

O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

-

Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). [Link]

-

Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. ResearchGate. [Link]

-

Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews - ACS Publications. [Link]

-

Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society. [Link]

-

Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. [Link]

-

General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

- Process for 3,4-dimethoxyphenyl-acetone preparation.

- Process for 3,4-dimethoxyphenyl-acetone preparation.

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

- Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Bucherer–Bergs reaction. Wikipedia. [Link]

-

Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]

-

Bucherer-Bergs Reaction. Bucherer-Bergs Reaction. [Link]

-

Asymmetric Synthesis Research Paper. Cram. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

- Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. RU2802445C1.

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

-

Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

-

(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid. Chemdad. [Link]

-

Synthesis of L-.alpha.-methyldopa from asymmetric intermediates. The Journal of Organic Chemistry. [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

-

Strecker Amino Acid Synthesis. YouTube. [Link]

-

Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC - NIH. [Link]

-

Asymmetric Synthesis. University of York. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]

- 3. 3,4-Dimethoxyphenylacetone synthesis - chemicalbook [chemicalbook.com]

- 4. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Methyldopa synthesis - chemicalbook [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Methyldopa Related Compound C in Pharmaceutical Analysis

Methyldopa, a cornerstone in the management of hypertension, particularly in pregnant women, undergoes a complex synthesis and can degrade under various conditions.[1][2] This necessitates a thorough understanding of its potential impurities to ensure the safety and efficacy of the final drug product. Methyldopa Related Compound C, identified as (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, is a known process-related impurity and potential degradant of Methyldopa.[1][3] Its presence in the active pharmaceutical ingredient (API) or formulated drug product is strictly monitored to comply with regulatory standards.

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyldopa Related Compound C. The information herein is curated to empower researchers, analytical scientists, and drug development professionals in the robust characterization, quantification, and control of this critical impurity. We will delve into its structural identity, solubility characteristics, and spectral properties, providing both established data and reasoned insights based on fundamental chemical principles.

Part 1: Identification and Chemical Structure

A precise understanding of the molecular identity of Methyldopa Related Compound C is fundamental to all analytical endeavors.

Nomenclature and Structural Elucidation

-

IUPAC Name: (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

-

Synonyms: L-3,4-Dimethoxy-α-methylphenylalanine[4]

-

CAS Number: 10128-06-0

-

Molecular Formula: C₁₂H₁₇NO₄[3]

-

Molecular Weight: 239.27 g/mol [3]

The molecular structure reveals a chiral α-amino acid with a 3,4-dimethoxyphenyl side chain. The presence of the α-methyl group distinguishes it from its parent compound, Methyldopa, which has a hydroxyl group at the 3- and 4-positions of the phenyl ring.

Part 2: Physicochemical Properties

The physicochemical properties of an impurity are critical for developing appropriate analytical methods and understanding its potential fate and transport.

Physical State and Appearance

Methyldopa Related Compound C is typically a solid at room temperature. Its appearance is generally described as a white to off-white crystalline powder.

Melting Point

The melting point is a key indicator of purity. For L-3,4-Dimethoxy-α-methylphenylalanine, a melting point range of 177-178 °C has been reported.[4]

Solubility Profile

Understanding the solubility of Methyldopa Related Compound C is essential for sample preparation in analytical testing and for predicting its behavior in dissolution studies.

| Solvent | Solubility | Remarks |

| Water | Soluble | The presence of the amino and carboxylic acid groups imparts aqueous solubility. |

| Methanol | Slightly Soluble | Based on data for the FMOC-protected analogue.[5] |

| Chloroform | Slightly Soluble | Based on data for the FMOC-protected analogue.[5] |

| Dimethylformamide (DMF) | Sparingly Soluble | Based on data for the FMOC-protected analogue.[5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Based on data for the FMOC-protected analogue.[5] |

Experimental Protocol for Solubility Determination:

A standard protocol for determining solubility involves the shake-flask method.

-

Preparation: Add an excess amount of Methyldopa Related Compound C to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical technique, such as HPLC-UV.

Acid Dissociation Constant (pKa)

Part 3: Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the identification and quantification of Methyldopa Related Compound C. While a comprehensive Certificate of Analysis with detailed spectral data is often provided by commercial suppliers upon purchase, this section outlines the expected spectral characteristics based on the molecular structure.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The dimethoxy-substituted benzene ring is the primary chromophore in the molecule. It is expected to exhibit UV absorption maxima in the range of 270-285 nm. UV-Vis spectroscopy is a valuable tool for quantitative analysis, particularly in HPLC detection.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (Amine) | 3400-3250 |

| C=O stretch (Carboxylic acid) | 1725-1700 |

| C-O stretch (Ether) | 1275-1200 and 1150-1085 |

| Aromatic C=C stretch | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid and amino groups.

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

Aromatic protons: 6.5 - 7.0 (multiplets)

-

Methoxy protons (-OCH₃): ~3.8 (singlets)

-

Methylene protons (-CH₂-): 2.8 - 3.2 (multiplet)

-

Methyl protons (-CH₃): ~1.5 (singlet)

-

Amine protons (-NH₂): Variable, depends on solvent and concentration

-

Carboxylic acid proton (-COOH): Variable, often not observed

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

Carbonyl carbon (-COOH): 170-180

-

Aromatic carbons: 110-150

-

Quaternary α-carbon: 55-65

-

Methoxy carbons (-OCH₃): ~55

-

Methylene carbon (-CH₂-): 35-45

-

Methyl carbon (-CH₃): 20-30

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 240.28. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the side chain.

Part 4: Analytical Methodologies

The control of Methyldopa Related Compound C in pharmaceutical products relies on validated, stability-indicating analytical methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common method for the analysis of Methyldopa and its impurities.[1]

Typical HPLC Method Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 - 1.5 mL/min

-

Detection: UV at approximately 280 nm.

-

Column Temperature: 25-35 °C

The retention time of Methyldopa Related Compound C will be influenced by the exact chromatographic conditions, but due to its increased hydrophobicity from the two methoxy groups compared to the hydroxyl groups of Methyldopa, it is expected to have a longer retention time than the parent drug.

Part 5: Stability and Degradation

Methyldopa is known to be susceptible to oxidation.[1] While specific forced degradation studies on isolated Methyldopa Related Compound C are not widely published, its stability can be inferred from its structure and the behavior of the parent drug. The dimethoxybenzene moiety is generally more stable to oxidation than the catechol structure of Methyldopa. However, like all amino acids, it can be subject to degradation under harsh conditions of pH, temperature, and in the presence of oxidizing agents.

Forced Degradation Studies:

To develop a stability-indicating method, the drug substance and drug product should be subjected to stress conditions as per ICH guidelines (Q1A/B).[1] This includes:

-

Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.

-

Oxidative Degradation: Treatment with hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures.

-

Photodegradation: Exposure to UV and visible light.

The degradation products formed should be well-separated from the main peak and other impurities in the HPLC analysis.

Conclusion

A thorough understanding of the physicochemical properties of Methyldopa Related Compound C is paramount for ensuring the quality, safety, and efficacy of Methyldopa drug products. This guide has provided a detailed overview of its identity, solubility, spectral characteristics, and analytical considerations. By leveraging this information, researchers and drug development professionals can develop and validate robust analytical methods for the effective control of this critical impurity, ultimately contributing to the delivery of safe and effective medicines to patients.

References

-

Veeprho. (n.d.). Methyldopa Impurities and Related Compound. Retrieved from [Link]

-

SynZeal. (n.d.). Methyldopa EP Impurity A | 6739-31-7. Retrieved from [Link]

-

Gpatindia. (2020, March 16). METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyldopa-impurities. Retrieved from [Link]

-

Chemical Methodologies. (2022). Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on oxidative Coupling Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Methyldopa–Tin Complexes and Their Applicability as Photostabilizers for the Protection of Polyvinyl Chloride against Photolysis. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, March 2). Degradation of Methyldopa by Banana. PubMed Central. Retrieved from [Link]

-

Redalyc. (2005). Spectrophotometric determination of methyldopa in pharmaceutical formulations. Eclética Química, 30(3), 23-28. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A new spectrophotometric method for the determination of methyldopa. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

-

AIP Publishing. (2024, May 7). Spectrophotometric estimation of methyldopa in pharmaceutical using p-aminophenol as reagent via oxidative coupling. Retrieved from [Link]

-

International Research and Publishing Academy. (2023, April 1). Indirect Spectrophotometric Method for Determination of Methyldopa in Pure and Pharmaceutical Formulation. Biomedicine and Chemical Sciences, 2(2). Retrieved from [Link]

- Google Patents. (n.d.). CN105693541A - Synthetic method of methyldopa.

-

ChemSynthesis. (2025, May 20). 3,4-dimethoxy-2-methylphenylalanine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxy-D-phenylalanine. PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

-

Semantic Scholar. (2018, May 3). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyldopa Related Compound C ((S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochlo (1427038)). Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

1PlusChem. (n.d.). 39948-18-0 | L-3,4-Dimethoxy-α-methylphenylalanine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 8). Showing metabocard for alpha-Methylphenylalanine (HMDB0029223). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Alpha-methylphenylalanine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyphenylalanine, L-. PubChem. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Methyldopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. echemi.com [echemi.com]

- 5. FMOC-3,4-DIMETHOXY-L-PHENYLALANINE CAS#: 184962-88-7 [m.chemicalbook.com]

A Technical Guide to the Structural Elucidation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Introduction

In the landscape of pharmaceutical development, the precise and unambiguous determination of a molecule's structure is a non-negotiable cornerstone. It underpins every subsequent stage, from understanding mechanism of action to ensuring regulatory compliance. This guide provides an in-depth, methodology-driven approach to the structural elucidation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (Molecular Formula: C₁₂H₁₇NO₄), a methylated analogue of the well-known antihypertensive agent, Methyldopa.

Our approach is not a simple checklist of analytical techniques. Instead, it is a logical workflow where each piece of data critically informs the next, creating a self-validating system of evidence. We will delve into the "why" behind experimental choices, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to build the molecular structure from the ground up. This integrated spectroscopic approach is fundamental for any scientist tasked with characterizing novel chemical entities.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any detailed structural work can commence, the elemental composition must be unequivocally confirmed. This is the first and most critical gate in the elucidation process.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the gold standard for determining the elemental formula of an unknown compound. Unlike nominal mass measurements, HRMS can measure mass-to-charge ratios to four or five decimal places, allowing for the differentiation between isobaric formulas.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like amino acids, as it minimizes in-source fragmentation.

-

Analysis: Analyze the sample on a Time-of-Flight (TOF) mass analyzer for its high mass accuracy.

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Formula Determination: Use the instrument's software to calculate the most probable elemental formula based on the accurate mass measurement.

Expected Results: The theoretical monoisotopic mass of C₁₂H₁₇NO₄ is 239.1158.

-

[M+H]⁺ (C₁₂H₁₈NO₄⁺): Expected m/z = 240.1230

-

[M-H]⁻ (C₁₂H₁₆NO₄⁻): Expected m/z = 238.1085

Confirmation of this exact mass provides high confidence in the molecular formula C₁₂H₁₇NO₄.[1][2]

Degree of Unsaturation (DoU)

Once the formula is confirmed, the Degree of Unsaturation (also known as the index of hydrogen deficiency) is calculated. This simple calculation provides the sum of rings and π-bonds in the molecule, offering the first glimpse into the overall structure.

Formula: DoU = C - (H/2) + (N/2) + 1

-

For C₁₂H₁₇NO₄: DoU = 12 - (17/2) + (1/2) + 1 = 12 - 8.5 + 0.5 + 1 = 5

A DoU of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional π-bond, likely a carbonyl group (C=O) from the propanoic acid moiety. This initial hypothesis will guide the interpretation of subsequent spectroscopic data.

Part 2: Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, serving as a powerful tool for identifying functional groups. Each functional group has a characteristic absorption range, providing a molecular "fingerprint".[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum.

Interpretation of Key Spectral Features: The IR spectrum of an amino acid is characterized by several distinct absorption bands.[4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |

| ~3200-2800 (broad) | O-H Stretch | Carboxylic Acid | Confirms the acid moiety. The broadness is due to hydrogen bonding. |

| ~3100-3000 | N-H Stretch | Primary Amine (-NH₂) | Suggests the presence of the amino group. Often overlaps with the O-H band. |

| ~2950-2850 | C-H Stretch | Aliphatic (sp³) | Corresponds to the methyl and methylene groups. |

| ~1710-1680 | C=O Stretch | Carboxylic Acid | Strong, sharp peak confirming the carbonyl. Its position can be affected by zwitterionic character. |

| ~1610 & ~1475 | C=C Stretch | Aromatic Ring | Two distinct bands are characteristic of a benzene ring. |

| ~1640-1560 | N-H Bend | Primary Amine (-NH₂) | Confirms the primary amine. In a zwitterionic state, this band can be prominent. |

| ~1260 & ~1025 | C-O Stretch | Aryl Ether | Strong absorptions indicative of the Ar-O-CH₃ methoxy groups. |

The presence of these bands provides strong, direct evidence for the key functional groups predicted by the molecular formula and DoU calculation.

Part 3: Mapping the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Through a series of 1D and 2D experiments, we can construct the complete carbon-hydrogen framework. For this molecule, we will use ¹H NMR, ¹³C NMR, and the 2D experiments COSY, HSQC, and HMBC.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ allows for the observation of exchangeable protons (NH₂ and COOH), while D₂O will exchange them for deuterium, causing them to disappear from the spectrum.

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

¹H NMR: Proton Environment and Connectivity

¹H NMR provides information about the number of different types of protons, their electronic environment, and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.85 | d | 1H | Ar-H | Aromatic proton ortho to the CH₂ group, coupled to its neighbor. |

| ~6.75 | dd | 1H | Ar-H | Aromatic proton with two different neighbors (ortho and meta coupling). |

| ~6.70 | d | 1H | Ar-H | Aromatic proton with one ortho neighbor. |

| ~3.75 | s | 3H | -OCH ₃ | Methoxy group protons; singlet as there are no adjacent protons. |

| ~3.73 | s | 3H | -OCH ₃ | Second, chemically distinct methoxy group. |

| ~3.10 | s (or ABq) | 2H | Ar-CH ₂- | Benzylic protons. May appear as a singlet or a more complex AB quartet due to the adjacent stereocenter. |

| ~1.45 | s | 3H | -C-CH ₃ | α-methyl group protons; singlet as it's attached to a quaternary carbon. |

Note: Amine (NH₂) and carboxylic acid (OH) protons are exchangeable and will appear as broad singlets in DMSO-d₆ or will be absent in D₂O.

¹³C NMR: The Carbon Skeleton

¹³C NMR identifies all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~176 | Quaternary | C =O | Carboxylic acid carbonyl carbon, significantly deshielded. |

| ~149 | Quaternary | Ar-C -OCH₃ | Aromatic carbon bonded to a methoxy group. |

| ~148 | Quaternary | Ar-C -OCH₃ | Second aromatic carbon bonded to a methoxy group. |

| ~129 | Quaternary | Ar-C -CH₂ | Aromatic carbon bonded to the propanoic acid side chain. |

| ~121 | Tertiary | Ar-C H | Aromatic methine carbon. |

| ~113 | Tertiary | Ar-C H | Aromatic methine carbon. |

| ~112 | Tertiary | Ar-C H | Aromatic methine carbon. |

| ~65 | Quaternary | -C (NH₂)(CH₃)- | The α-carbon, deshielded by the amine and carboxyl groups. |

| ~56.0 | Primary | -OC H₃ | Methoxy carbon. |

| ~55.8 | Primary | -OC H₃ | Second, distinct methoxy carbon. |

| ~42 | Secondary | Ar-C H₂- | Benzylic methylene carbon. |

| ~24 | Primary | -C-C H₃ | α-methyl carbon. |

2D NMR: Assembling the Fragments

While 1D NMR identifies the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings (¹H-¹H). This experiment would confirm the coupling between the adjacent protons on the aromatic ring, helping to establish the 1,2,4-substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

Benzylic Protons (Ar-CH₂-) to:

-

The three nearest aromatic carbons, confirming the attachment point of the side chain to the ring.

-

The α-carbon (-C (NH₂)(CH₃)-), linking the benzyl group to the amino acid core.

-

-

α-Methyl Protons (-C-CH₃) to:

-

The α-carbon, confirming its position.

-

The carbonyl carbon (C =O), confirming the propanoic acid structure.

-

-

Methoxy Protons (-OCH₃) to:

-

Their respective aromatic carbons (Ar-C -OCH₃), confirming their positions on the ring at positions 3 and 4.

-

-

Aromatic Protons to:

-

Other aromatic carbons, further solidifying the ring structure and substitution pattern.

-

This web of HMBC correlations provides incontrovertible proof of the molecular structure, leaving no ambiguity in the atomic connectivity.

Part 4: Integrated Data Analysis and Final Confirmation

Structure Elucidation Workflow

The logical flow of the investigation is critical. We move from the general (elemental formula) to the specific (atomic connectivity), with each step narrowing the possibilities and confirming the hypothesis of the previous step.

Caption: Workflow for unambiguous structure elucidation.

Key HMBC Connectivity Diagram

This diagram visualizes the critical 2- and 3-bond correlations that piece together the molecular puzzle.

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion

The structural elucidation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is achieved not by a single experiment, but by the systematic and logical integration of orthogonal analytical techniques. High-resolution mass spectrometry provides the definitive molecular formula, which is then corroborated by the functional groups identified in the infrared spectrum. Finally, a comprehensive suite of 1D and 2D NMR experiments serves to unambiguously map the complete atomic connectivity of the molecule. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in any research or drug development pipeline. The stereochemistry at the α-carbon, while not determined by these methods, would be the logical next step, addressable by techniques such as chiral chromatography or X-ray crystallography.

References

-

ResearchGate. FT-IR spectra of amino acids studied in the present work. Available from: [Link]

-

Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. Available from: [Link]

-

ACS Publications. Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Available from: [Link]

-

ACS Publications. Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Available from: [Link]

-

RSC Publishing. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available from: [Link]

-

National Institutes of Health. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC. Available from: [Link]

-

Arabian Journal of Chemistry. Design of methyldopa structure and calculation of its properties by quantum mechanics. Available from: [Link]

-

ResearchGate. Design of methyldopa structure and calculation of its properties by quantum mechanics. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011754). Available from: [Link]

-

ResearchGate. 14 NMR parameters value (ppm) of (C9‚O14 bond, methyldopa in phase H 2.... Available from: [Link]

-

Barabanov. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Available from: [Link]

-

ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available from: [Link]

-

National Institutes of Health. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid - PubChem. Available from: [Link]

- Google Patents. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.

-

National Institutes of Health. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Available from: [Link]

-

ETH Zurich Research Collection. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Available from: [Link]

-

ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Available from: [Link]

-

Chemdad. (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid. Available from: [Link]

-

National Institutes of Health. Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. Available from: [Link]

Sources

- 1. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | C12H17NO4 | CID 3831656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | C12H17NO4 | CID 10800010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7) for Researchers and Drug Development Professionals

A Note on CAS Number Discrepancy: The CAS number provided in the topic (10128-06-0) is associated in some databases with 3,4-dimethoxy-2-methylphenylalanine. However, the broader context of the request, focusing on a versatile chemical intermediate for drug development, strongly suggests an interest in 1-(2-Methoxyethyl)piperazine, which is extensively documented under CAS number 13484-40-7. This guide will focus on the latter compound, a key building block in medicinal chemistry.

Introduction

1-(2-Methoxyethyl)piperazine is a substituted piperazine derivative that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its unique bifunctional nature, featuring a nucleophilic secondary amine and a methoxyethyl group, makes it a versatile intermediate for the synthesis of complex molecules. The piperazine moiety is a well-established scaffold in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability, which are critical for effective drug design.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations of 1-(2-Methoxyethyl)piperazine, tailored for professionals in research and drug development.

Physicochemical Properties

1-(2-Methoxyethyl)piperazine is a clear, colorless to pale yellow liquid at room temperature.[3][4] It is characterized by its good solubility in organic solvents, which facilitates its use in a wide range of chemical reactions.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 13484-40-7 | [5][6][7] |

| Molecular Formula | C₇H₁₆N₂O | [1][5][6][7] |

| Molecular Weight | 144.21 g/mol | [5][7] |

| Appearance | Clear colorless to yellow liquid | [3][4] |

| Boiling Point | 193-194 °C | [3][5][7] |

| Density | 0.970 g/mL at 25 °C | [3][5][7] |

| Refractive Index | n20/D 1.4730 | [3][5][7] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [5] |

| InChI Key | BMEMBBFDTYHTLH-UHFFFAOYSA-N | [5] |

| SMILES | COCCN1CCNCC1 | [5] |

Synthesis and Reactivity

The synthesis of 1-(2-Methoxyethyl)piperazine typically involves the N-alkylation of piperazine. One common method is the reaction of piperazine with 1-bromo-2-methoxyethane or 2-methoxyethyl chloride.[4] The reaction scheme below illustrates a general synthetic pathway.

Caption: General synthetic scheme for 1-(2-Methoxyethyl)piperazine.

The reactivity of 1-(2-Methoxyethyl)piperazine is dominated by the secondary amine in the piperazine ring. This amine readily undergoes a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, making it a valuable building block for creating diverse molecular architectures.[2]

Applications in Drug Development and Research

The versatility of 1-(2-Methoxyethyl)piperazine has led to its use in several areas of research and development:

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] It is particularly prominent in the development of central nervous system (CNS) agents, such as anti-anxiety and antidepressant medications.[1] The methoxyethyl group can influence the lipophilicity and metabolic stability of the final drug molecule.

-

Neuroscience Research: The piperazine scaffold is a common feature in compounds targeting various neurotransmitter systems.[1] Derivatives of 1-(2-Methoxyethyl)piperazine are utilized in neuroscience research to probe the function of receptors and transporters in the brain.

-

Agrochemicals: This compound is also used in the formulation of pesticides and herbicides, where it can enhance the efficacy of the final product.[1]

-

Polymer Chemistry: It finds application in the production of specialty polymers, contributing to properties like flexibility and durability.[1]

Experimental Protocol: N-Alkylation of 1-(2-Methoxyethyl)piperazine

The following is a representative protocol for the N-alkylation of 1-(2-Methoxyethyl)piperazine, a common reaction in the synthesis of pharmaceutical intermediates.

Objective: To synthesize an N-alkylated derivative of 1-(2-Methoxyethyl)piperazine.

Materials:

-

1-(2-Methoxyethyl)piperazine

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-(2-Methoxyethyl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a typical N-alkylation reaction.

Safety and Handling

1-(2-Methoxyethyl)piperazine is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

-

Acute Toxicity (Inhalation): Category 4[5]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[5][8]

-

Serious Eye Damage/Eye Irritation: Category 1[5]

-

Skin Sensitization: Category 1[5]

-

Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)[5][9]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1[5]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[10] A suitable respirator (e.g., type ABEK) should be used if ventilation is inadequate.[5]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[10] Keep away from heat, sparks, and open flames.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is air-sensitive and should be stored under an inert gas.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4][10] If on skin, wash off immediately with plenty of water.[10] If inhaled, move the person to fresh air.[10][11] If swallowed, do NOT induce vomiting and seek immediate medical attention.[10]

Analytical Methods

The purity of 1-(2-Methoxyethyl)piperazine is critical for its applications, especially in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing its purity and identifying potential impurities.[12] Common impurities may arise from the starting materials or byproducts of the synthesis, such as unreacted piperazine or di-substituted piperazine.[12]

Conclusion

1-(2-Methoxyethyl)piperazine is a cornerstone intermediate for chemists in the pharmaceutical and related industries. Its favorable physicochemical properties and versatile reactivity profile allow for the efficient synthesis of a wide range of biologically active molecules. A thorough understanding of its properties, handling requirements, and reaction characteristics is essential for its safe and effective use in research and development.

References

-

3,4-dimethoxy-2-methylphenylalanine - 10128-06-0, C12H17NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid - LookChem. (URL: [Link])

-

1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem. (URL: [Link])

- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (URL: [Link])

-

Second-generation piperazine derivatives as promising radiation countermeasures - PMC. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(2-Methoxyethyl)piperazine | 13484-40-7 [chemicalbook.com]

- 4. 13484-40-7 | CAS DataBase [chemicalbook.com]

- 5. 1-(2-甲氧基乙基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(2-Methoxyethyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. 1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.ca [fishersci.ca]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

potential biological activity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

An In-depth Technical Guide to the Potential Biological Activity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the , a close structural analog of the well-established antihypertensive drug, methyldopa.[1] Given the dearth of direct research on this specific molecule, this document synthesizes information from related compounds to build a predictive framework for its pharmacological profile. We will delve into its structural relationship with methyldopa, hypothesize potential mechanisms of action, and propose a detailed, multi-tiered research plan to elucidate its therapeutic potential. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and similar α-methylated amino acid derivatives.

Introduction: A Structural Analogue of a Clinically Proven Drug

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is a synthetic amino acid derivative with a chemical structure that strongly suggests a potential for biological activity, primarily due to its close resemblance to methyldopa.[1] Methyldopa is a centrally-acting alpha-2 adrenergic receptor agonist used in the treatment of hypertension, particularly in pregnant women due to its favorable safety profile.[2][3]

The key structural features of our target compound are:

-

An α-methyl group on the amino acid backbone.

-

A 3,4-dimethoxyphenyl side chain.

These features are mirrored in methyldopa, with the critical difference being the presence of two methoxy groups on the phenyl ring in our compound of interest, as opposed to the two hydroxyl groups in methyldopa.[1] This seemingly subtle difference in functional groups can have profound implications for the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its metabolic fate, and its interaction with biological targets.

This guide will therefore focus on a logical, step-by-step approach to investigating the potential biological activities of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, leveraging the known pharmacology of methyldopa as a starting point for our hypotheses.

Hypothesized Biological Activity: Following the Footsteps of Methyldopa

The primary hypothesis for the biological activity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is that it may function as a prodrug with antihypertensive properties, acting through a mechanism similar to that of methyldopa.[1][4][5]

The "False Neurotransmitter" Hypothesis

The established mechanism of action for methyldopa involves its conversion into a "false neurotransmitter," α-methylnorepinephrine.[4][5] This metabolic product then acts as a potent agonist at presynaptic α-2 adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure.[1][3]

We can hypothesize a similar metabolic pathway for 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, as illustrated in the diagram below.

Caption: Hypothesized metabolic pathway and mechanism of action.

The Critical Role of Metabolism

A crucial step in this proposed pathway is the O-demethylation of the methoxy groups to hydroxyl groups. The enzymes responsible for catecholamine synthesis, such as aromatic L-amino acid decarboxylase and dopamine β-hydroxylase, typically act on substrates with hydroxyl groups.[4] Therefore, the biological activity of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is likely dependent on its in vivo conversion to the corresponding dihydroxy compound (methyldopa).

The extent and rate of this O-demethylation will be a key determinant of the compound's potency and efficacy.

A Proposed Research Plan for Elucidating Biological Activity

The following is a detailed, phased research plan designed to systematically investigate the .

Phase 1: In Vitro Characterization

The initial phase of research should focus on in vitro assays to establish a baseline understanding of the compound's properties and potential interactions with key biological targets.

3.1.1. Physicochemical Properties

A thorough characterization of the compound's physicochemical properties is essential for interpreting biological data and for formulation development.

| Property | Experimental Method |

| Solubility | Kinetic and thermodynamic solubility assays in various buffers (pH 2.0, 5.0, 7.4) and biorelevant media (FaSSIF, FeSSIF). |

| LogP/LogD | Shake-flask method or reverse-phase HPLC. |

| pKa | Potentiometric titration or capillary electrophoresis. |

| Chemical Stability | Stability testing in various pH buffers and in the presence of light and elevated temperatures. |

3.1.2. In Vitro Metabolism

Understanding the metabolic fate of the compound is critical.

Protocol: In Vitro Metabolic Stability Assessment

-

Incubation: Incubate 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (1 µM) with human and rat liver microsomes (0.5 mg/mL) in the presence of NADPH (1 mM) at 37°C.

-

Time Points: Collect samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop the reaction by adding ice-cold acetonitrile.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and identify potential metabolites, with a particular focus on the O-demethylated product (methyldopa).

-

Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

3.1.3. Receptor Binding and Functional Assays

Direct assessment of the compound's interaction with the hypothesized target is necessary.

Protocol: α-2 Adrenergic Receptor Binding Assay

-

Preparation: Use cell membranes from a stable cell line overexpressing the human α-2A adrenergic receptor.

-

Competition Binding: Perform a competition binding assay using a radiolabeled ligand (e.g., [3H]clonidine) and increasing concentrations of the test compound.

-

Incubation: Incubate the membranes, radioligand, and test compound at room temperature for 60 minutes.

-

Separation: Separate bound and free radioligand by rapid filtration.

-

Quantification: Quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the Ki (inhibitory constant) of the test compound.

A similar protocol should be followed for the O-demethylated metabolite if it can be synthesized or is commercially available.

Protocol: α-2 Adrenergic Receptor Functional Assay

-

Cell Culture: Use a cell line expressing the human α-2A adrenergic receptor and a reporter system (e.g., cAMP-dependent reporter gene).

-

Treatment: Treat the cells with forskolin (to stimulate cAMP production) and increasing concentrations of the test compound.

-

Incubation: Incubate for a specified period (e.g., 6 hours).

-

Measurement: Measure the reporter gene activity (e.g., luminescence).

-

Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to classify the compound as an agonist, partial agonist, or antagonist.

Phase 2: In Vivo Pharmacokinetics and Efficacy

Following promising in vitro data, the investigation should proceed to in vivo studies in animal models.

3.2.1. Pharmacokinetic Studies

Protocol: In Vivo Pharmacokinetics in Rodents

-

Dosing: Administer 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid to rats via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collect blood samples at various time points post-dose.

-

Plasma Analysis: Extract the compound and its potential metabolites from plasma and quantify their concentrations using LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

3.2.2. In Vivo Efficacy Studies

The spontaneously hypertensive rat (SHR) model is a well-established model for preclinical evaluation of antihypertensive agents.

Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Use adult male SHRs with established hypertension.

-

Blood Pressure Monitoring: Implant telemetric devices for continuous monitoring of blood pressure and heart rate.

-

Dosing: Administer the test compound orally at three different dose levels. Include a vehicle control group and a positive control group (e.g., methyldopa).

-

Data Collection: Continuously record blood pressure and heart rate for at least 24 hours post-dose.

-

Data Analysis: Analyze the changes in mean arterial pressure and heart rate over time.

Caption: Proposed research and development workflow.

Potential Challenges and Future Directions

The primary challenge in the development of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid as a therapeutic agent will be its metabolic profile. If the O-demethylation is inefficient, the compound may have low potency. Conversely, if metabolism is too rapid, it may lead to a short duration of action.

Future research could explore the synthesis and evaluation of other prodrug forms of methyldopa to improve its pharmacokinetic properties. Additionally, investigating the activity of the individual enantiomers of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid would be a critical step, as the biological activity of chiral drugs often resides in a single enantiomer.

Conclusion

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid represents an intriguing candidate for drug discovery, primarily due to its structural similarity to the established antihypertensive drug methyldopa. The research plan outlined in this guide provides a systematic and logical pathway to investigate its potential biological activity. While the "false neurotransmitter" hypothesis is a compelling starting point, researchers must remain open to the possibility of novel mechanisms of action. The successful elucidation of this compound's pharmacological profile will depend on a rigorous and integrated approach, combining in vitro and in vivo studies to build a comprehensive understanding of its therapeutic potential.

References

-

New centrally acting antihypertensive drugs related to methyldopa and clonidine. (1984). Hypertension, 6(5 Pt 2), II51-6. [Link]

-

Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs. (1975). Journal of Medicinal Chemistry, 18(4), 434-7. [Link]

-

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem. [Link]

-

Methyldopa. PubChem. [Link]

-

Drug Names, Mechanisms, Descriptions, and Contraindications. Springer Publishing. [Link]

-

Top methyldopa alternatives and how to switch your Rx. SingleCare. (2022). [Link]

- Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.

-

Function and mechanism of action of alpha-methyldopa: An update. (2024). Biolife, 2(1). [Link]

-

Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (2024). Russian Journal of General Chemistry, 60(5), 688-698. [Link]

-

Function and mechanism of action of alpha-methyldopa: An update. Biolife - Publisher. [Link]

- Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.

-

Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]

-

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic Acid. Pharmaffiliates. [Link]

-

(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid. Chemdad. [Link]

-

Methyldopa. Wikipedia. [Link]

-

Studies on the Metabolism and Mechanism of Action of Methyldopa. (1963). Circulation, 28(4), 492-502. [Link]

-

Methyldopa Related Compound C ((S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochlo (1427038). Pharmaffiliates. [Link]

-

Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2022). Molecules, 27(15), 4995. [Link]

- Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

-

3-O-Methyldopa hydrochloride, DL-. PubChem. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry, 10, 936306. [Link]

-

Showing Compound Methyldopa (FDB028425). FooDB. [Link]

Sources

- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Top methyldopa alternatives and how to switch your Rx [singlecare.com]

- 3. Methyldopa - Wikipedia [en.wikipedia.org]

- 4. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 5. biolife-publisher.it [biolife-publisher.it]

An In-depth Technical Guide to 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid as a Methyldopa Impurity

Abstract

This technical guide provides a comprehensive analysis of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, a critical process-related impurity in the synthesis of Methyldopa. Methyldopa is a widely utilized centrally acting alpha-2 adrenergic agonist for the management of hypertension, particularly in pregnant patients.[1] The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This document delves into the chemical genesis of this specific impurity, outlines robust analytical methodologies for its detection and quantification, discusses the regulatory framework, and provides insights into control strategies. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the manufacturing and quality control of Methyldopa.

Introduction: The Imperative of Impurity Profiling in Methyldopa

Methyldopa, chemically known as (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, functions as a prodrug that is metabolized in the brain to alpha-methylnorepinephrine.[2][3] This metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[2] The multi-step synthesis required to produce Methyldopa can inadvertently generate process-related impurities.[2]

Impurities in any pharmaceutical product can potentially impact its therapeutic efficacy and safety.[4] Even structurally similar compounds may exhibit different pharmacological or toxicological profiles. Therefore, rigorous identification, quantification, and control of impurities are mandated by global regulatory bodies like the ICH, USP, and EP to ensure patient safety.[2] This guide focuses on a key synthetic precursor and potential impurity: 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid , often referred to as Methyldopa Dimethyl Ether.

Profile of the Impurity: 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

This compound is structurally very similar to the final Methyldopa API, with the critical difference being the presence of two methoxy (-OCH3) groups on the phenyl ring instead of the two hydroxyl (-OH) groups. This seemingly minor difference has significant implications for its chemical properties and is a direct consequence of the synthetic route employed.

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | [5] |

| CAS Number | 10128-06-0 | [6] |

| Molecular Formula | C12H17NO4 | [5][6] |

| Molecular Weight | 239.27 g/mol | [6] |

| Melting Point | 274-275 °C (decomposes) | [6] |

| Appearance | Off-white solid | [7] |

The presence of the methoxy groups instead of hydroxyl groups makes this impurity less polar than Methyldopa. This difference in polarity is the primary principle exploited for its chromatographic separation from the API.

Genesis of the Impurity: A Synthetic Perspective

The formation of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is intrinsically linked to common synthetic pathways for Methyldopa, which often start with precursors containing protected hydroxyl groups.[8]

A prevalent synthetic strategy begins with 3,4-dimethoxybenzaldehyde (veratraldehyde) or 3,4-dimethoxyphenylacetone.[8][9] The synthesis proceeds through several steps, including the formation of an amino nitrile or a hydantoin intermediate, to build the α-amino acid structure.[8] The resulting intermediate is (±)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

The final, critical step in the synthesis is the demethylation of the two methoxy groups to yield the active catechol functionality of Methyldopa.[8] This is typically achieved using strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) at elevated temperatures.[8][10]

The impurity arises from an incomplete demethylation reaction. If the reaction conditions (e.g., temperature, reaction time, reagent concentration) are not optimized or if the reaction does not proceed to completion, a certain percentage of the methoxy-protected intermediate will remain in the final crude product.

Below is a logical diagram illustrating this critical synthetic step and the origin of the impurity.

Caption: Origin of the impurity via incomplete demethylation.

Analytical Control and Detection Strategies

The cornerstone of controlling this impurity is a robust, validated analytical method capable of separating it from the main Methyldopa peak and quantifying it with high sensitivity and accuracy. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[1][2]

Recommended Analytical Method: Reversed-Phase HPLC

The difference in polarity between the dimethoxylated impurity and the dihydroxylated API makes reversed-phase HPLC an ideal separation technique.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: C18 (Octadecylsilyl) silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). The higher retention of the less polar impurity on the C18 stationary phase allows for its effective separation from the earlier-eluting, more polar Methyldopa.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at approximately 280 nm, where both Methyldopa and the impurity exhibit absorbance.[11]

-

Sample Preparation: Dissolve a precisely weighed amount of the Methyldopa drug substance in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

-

Standard Preparation: Prepare a reference standard of 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid at a concentration corresponding to the specification limit (e.g., 0.1%).

-

System Suitability: Before analysis, inject a system suitability solution containing both Methyldopa and the impurity to verify resolution, tailing factor, and theoretical plates, ensuring the system is performing adequately.

-

Quantification: The amount of the impurity in the sample is determined by comparing its peak area to the peak area of the reference standard.

The following diagram outlines the analytical workflow for impurity control.

Caption: HPLC workflow for impurity analysis.

Regulatory Landscape and Pharmacopeial Standards

Major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), set strict limits for known and unknown impurities in drug substances and products.[2] While specific monographs should always be consulted for the most current limits, impurities are generally controlled to levels of 0.10% to 0.15% for reporting, identification, and qualification.

The USP monograph for Methyldopa specifies a thin-layer chromatography (TLC) test for the limit of a related impurity, 3-O-methylmethyldopa, but modern quality control systems predominantly rely on more sensitive and quantitative HPLC methods.[11] The impurity 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is often listed by chemical suppliers as "Methyldopa EP Impurity C" or a related compound, underscoring its regulatory relevance.[2][7]

Risk Assessment and Mitigation Strategies

-

Risk: The primary risk of this impurity is the potential for reduced efficacy of the drug product, as it is not the active moiety. Although a full toxicological profile may not be publicly available, any process-related impurity that is not the intended API is considered a potential safety risk.

-